Tagtociclib hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

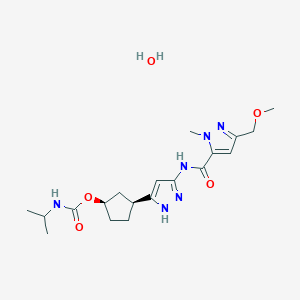

Structure

3D Structure of Parent

Properties

CAS No. |

2733575-91-0 |

|---|---|

Molecular Formula |

C19H30N6O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[(1R,3S)-3-[3-[[3-(methoxymethyl)-1-methylpyrazole-5-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate |

InChI |

InChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1 |

InChI Key |

CFGMPDNYFGKCIR-DSHXVJGRSA-N |

Isomeric SMILES |

CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |

Canonical SMILES |

CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |

Origin of Product |

United States |

Foundational & Exploratory

Tagtociclib Hydrate: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagtociclib hydrate (PF-07104091) is an investigational, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its development is primarily focused on addressing cancers with specific molecular drivers, such as Cyclin E1 (CCNE1) amplification, and overcoming resistance to existing CDK4/6 inhibitors.[2][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Selective CDK2 Inhibition

The primary mechanism of action of Tagtociclib is the selective binding to and inhibition of CDK2, a key regulator of cell cycle progression.[1][3] CDK2 forms complexes primarily with Cyclin E and Cyclin A to orchestrate the transition from the G1 to the S phase and progression through the S phase of the cell cycle.

In cancer cells, particularly those with amplification of the CCNE1 gene, the CDK2/Cyclin E1 complex is often hyperactive, leading to uncontrolled cell proliferation.[2][4] Tagtociclib directly targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates. A critical substrate of the CDK2/Cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb).[3][5] By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor.[5] This sequestration of E2F prevents the transcription of genes required for S-phase entry, thereby inducing cell cycle arrest and inhibiting tumor growth.[1][5]

Overcoming Resistance to CDK4/6 Inhibition

A significant rationale for the development of Tagtociclib is its potential to overcome both intrinsic and acquired resistance to CDK4/6 inhibitors.[3] In hormone receptor-positive (HR+) breast cancer, for instance, resistance to CDK4/6 inhibitors can emerge through the upregulation of Cyclin E1, which activates CDK2 and provides an alternative pathway for Rb phosphorylation and cell cycle progression, independent of CDK4/6 activity.[5][6] By potently inhibiting CDK2, Tagtociclib can block this escape mechanism, suggesting a synergistic effect when used in combination with CDK4/6 inhibitors or as a subsequent line of therapy.[5][6]

Quantitative Data: Kinase Inhibitory Profile

This compound demonstrates high potency for CDK2 and significant selectivity over other cyclin-dependent kinases and Glycogen Synthase Kinase 3 Beta (GSK3β). The inhibitory constants (Ki) are summarized below.

| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK2/cyclin E1 |

| CDK2/cyclin E1 | 1.16 [2][4][7][8] | - |

| CDK1/cyclin A2 | 110[4][7][8] | ~95-fold |

| CDK9 | 117[4][7] | ~101-fold |

| CDK4/cyclin D1 | 238[4][7][8] | ~205-fold |

| CDK6/cyclin D3 | 465[4][7][8] | ~401-fold |

| GSK3β | 537.81[4][7][8] | ~464-fold |

Data compiled from multiple sources.[2][4][7][8] Selectivity is calculated based on the provided Ki values.

Signaling Pathway Visualization

The following diagram illustrates the central role of CDK2 in cell cycle progression and the mechanism of Tagtociclib's inhibitory action, particularly in the context of CDK4/6 activity and resistance.

Caption: The CDK/Rb signaling pathway for G1/S transition.

Experimental Protocols and Methodologies

Detailed experimental protocols for kinase inhibition assays are often proprietary. However, a generalized workflow for determining the inhibitory activity of Tagtociclib can be outlined. Furthermore, specific instructions for the preparation of Tagtociclib solutions for in vitro and in vivo use have been documented.

1. General Workflow: Kinase Inhibition Assay (Biochemical)

This workflow describes a common method, such as a fluorescence-based assay, to determine the Ki of an inhibitor.

Caption: Generalized workflow for a biochemical kinase inhibition assay.

2. Preparation of this compound Solutions

The proper solubilization of Tagtociclib is critical for experimental reproducibility.

-

In Vitro Stock Solution Preparation :

-

Solvent : Use fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1]

-

Concentration : Prepare a high-concentration stock solution, for example, 81 mg/mL (200.26 mM).[1]

-

Procedure : Add the appropriate volume of DMSO to the vial of this compound powder. Vortex or sonicate gently if needed to ensure complete dissolution.

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][8]

-

-

In Vivo Formulation Preparation : A common formulation for oral or parenteral administration in preclinical models involves a multi-component vehicle.[5]

-

Components : DMSO, PEG300, Tween 80, and sterile water (ddH2O).[1][5]

-

Example Protocol : To prepare a 1 mL working solution, the following steps can be taken: a. Start with a high-concentration stock in DMSO (e.g., 81 mg/mL).[1] b. To 400 µL of PEG300, add 50 µL of the DMSO stock solution. Mix until clear.[1] c. Add 50 µL of Tween 80 to the mixture. Mix until clear.[1] d. Add 500 µL of ddH2O to bring the final volume to 1 mL.[1]

-

Administration : This formulation should be prepared fresh on the day of use for optimal results.[1][4]

-

Conclusion

This compound is a potent and selective CDK2 inhibitor that acts by inducing cell cycle arrest through the Rb-E2F pathway.[1][3] Its high selectivity for CDK2 over other kinases, particularly CDK4/6, defines its therapeutic rationale for treating cancers with CCNE1 amplification and for overcoming resistance to CDK4/6 inhibitors.[2][5] The quantitative data underscore its potency, while established protocols for its formulation enable its continued investigation in preclinical and clinical settings.[1][4][9] As Tagtociclib progresses through clinical trials, its precise role in the oncology treatment landscape will be further elucidated.[4][10]

References

- 1. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

Tagtociclib Hydrate: A Deep Dive into its CDK2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagtociclib (PF-07104091) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] The CDK2/cyclin E complex, in particular, governs the G1 to S phase transition, and its hyperactivation is a known driver in various cancers, including those with Cyclin E1 (CCNE1) amplification.[1][3] This makes selective CDK2 inhibition a compelling therapeutic strategy. Tagtociclib's efficacy is rooted in its ability to selectively bind to and inhibit CDK2, leading to cell cycle arrest and apoptosis in tumor cells.[4] This technical guide provides an in-depth analysis of the CDK2 selectivity profile of Tagtociclib, detailing the quantitative biochemical data, the experimental protocols used for its determination, and the signaling context of its mechanism of action.

Quantitative Selectivity Profile

The selectivity of Tagtociclib has been rigorously characterized using biochemical assays against a panel of cyclin-dependent kinases and other related kinases. The inhibitor constant (Kᵢ) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating higher potency.

Data compiled from biochemical assays demonstrates that Tagtociclib is a highly potent inhibitor of the CDK2/cyclin E1 complex with a Kᵢ of 1.16 nM.[5][6][7] Its selectivity is pronounced when compared to other key cell cycle CDKs.[5][7]

| Target Kinase Complex | Kᵢ (nM) | Selectivity Fold (vs. CDK2/cyclin E1) |

| CDK2/cyclin E1 | 1.16 | 1x |

| CDK1/cyclin A₂ | 110 | ~95x |

| CDK9 | 117 | ~101x |

| CDK4/cyclin D₁ | 238 | ~205x |

| CDK6/cyclin D₃ | 465 | ~401x |

| GSK3β | 537.81 | ~464x |

| Table 1: Biochemical Inhibition Constants (Kᵢ) and Selectivity of Tagtociclib against a Panel of Kinases. Data sourced from patent WO2020157652A2.[5][7] |

As the data indicates, Tagtociclib exhibits over 95-fold selectivity for CDK2 against CDK1 and over 200-fold selectivity against CDK4 and CDK6, highlighting its specificity for the intended target and minimizing the potential for off-target effects related to the inhibition of other primary cell cycle CDKs.[7]

Mechanism of Action: CDK2 Signaling Pathway

CDK2 plays a pivotal role in the progression of the cell cycle from the G1 (Gap 1) phase to the S (Synthesis) phase. This transition is a critical checkpoint that ensures cells are ready for DNA replication. The activity of CDK2 is tightly regulated by its association with cyclin partners, primarily Cyclin E and Cyclin A.[3] Tagtociclib exerts its therapeutic effect by directly inhibiting the kinase activity of the CDK2/Cyclin E complex.

Experimental Protocols

The determination of Tagtociclib's kinase selectivity relies on robust biochemical assays. The Kᵢ values presented were derived from a fluorescence-based microfluidic mobility shift assay, as detailed in patent WO2020157652A2.[8]

Protocol: Microfluidic Mobility Shift Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the conversion of a substrate peptide to a phosphorylated product peptide. The separation and quantification are achieved via microfluidic capillary electrophoresis.

1. Reagents and Materials:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 4 mM MgCl₂, 1 mM DTT, 0.005% Tween-20.

-

Enzymes: Recombinant human CDK-cyclin complexes (e.g., CDK2/cyclin E1, CDK1/cyclin A2, etc.).

-

Substrate: Fluorescently labeled peptide substrate (e.g., 5-FAM-RRRFRPASPLRGPPK).

-

Cofactor: Adenosine triphosphate (ATP), prepared at a concentration near its Kₘ for the specific kinase.

-

Inhibitor: Tagtociclib hydrate, serially diluted in 100% DMSO.

-

Stop Solution: 80 mM EDTA.

-

Instrumentation: LabChip EZ Reader or similar microfluidic mobility shift detection system.

2. Assay Procedure:

-

Compound Preparation: Create a serial dilution series of Tagtociclib in DMSO. The final assay concentration of DMSO should be kept constant, typically around 2%.

-

Enzyme/Inhibitor Pre-incubation: In a microplate, add the kinase buffer, the specific CDK-cyclin enzyme, and the diluted Tagtociclib (or DMSO for control wells). Allow this mixture to pre-incubate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final reaction volume is typically 50 µL.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of Stop Solution (80 mM EDTA).

-

Data Acquisition: Transfer the plate to the microfluidic reader. The instrument aspirates the sample, applies a voltage to separate the negatively charged phosphorylated product from the neutral substrate, and detects the fluorescence of each species.

-

Data Analysis: The instrument software calculates the percentage of substrate converted to product. These values are plotted against the inhibitor concentration. The resulting dose-response curve is fitted to the Morrison tight-binding competitive inhibition equation to determine the Kᵢ value.

Conclusion

This compound is a highly potent and selective inhibitor of CDK2. Quantitative biochemical profiling demonstrates a clear selectivity margin against other key cell cycle-regulating kinases, including CDK1, CDK4, and CDK6. This selectivity is crucial for minimizing off-target effects and is a key attribute of its therapeutic potential, particularly in cancers characterized by CCNE1 amplification or other mechanisms of CDK2 hyperactivation. The robust methodologies employed for its characterization provide a clear and reproducible basis for its preclinical and clinical development.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. PF07104091(Tagtociclib) Datasheet DC Chemicals [dcchemicals.com]

- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 4. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tegtociclib (PF-07104091, Tagtociclib) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]

Tagtociclib Hydrate: A Technical Guide to its GSK3β Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagtociclib hydrate (PF-07104091 hydrate) is a potent and selective small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Its dual-inhibitory mechanism presents a promising therapeutic strategy, particularly in the context of cancers with dysregulated cell cycle control and aberrant signaling pathways. This technical guide provides an in-depth overview of the GSK3β inhibition pathway of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its therapeutic effects through the targeted inhibition of two key serine/threonine kinases: CDK2 and GSK3β. While its role as a CDK2 inhibitor is central to its anti-proliferative effects by inducing cell cycle arrest[4][5], its activity against GSK3β opens up additional avenues for therapeutic intervention in cancer.

GSK3β is a ubiquitously expressed and constitutively active kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[2] In the context of cancer, GSK3β's role is complex, acting as both a tumor suppressor and a tumor promoter depending on the cellular context and signaling pathway.[4] Tagtociclib's inhibition of GSK3β can modulate several downstream signaling cascades critical for cancer cell survival and proliferation.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Kᵢ (nM) | Selectivity vs. GSK3β |

| CDK2/cyclin E1 | 1.16[1][2][3] | ~464-fold |

| GSK3β | 537.81 [1][2][3] | - |

| CDK1/cyclin A₂ | 110[1][3] | ~4.9-fold |

| CDK4/cyclin D₁ | 238[1][3] | ~2.3-fold |

| CDK6/cyclin D₃ | 465[1][3] | ~1.2-fold |

| CDK9 | 117[1][3] | ~4.6-fold |

Table 2: In Vitro Anti-proliferative Activity of Tagtociclib (PF-07104091)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| TOV-21G | Ovarian Cancer | 4.8 |

| OVCAR-3 | Ovarian Cancer | 0.59 |

| HCT116 | Colorectal Cancer | 0.88 |

The GSK3β Signaling Pathway and the Impact of this compound

GSK3β is a key regulator of multiple signaling pathways implicated in cancer. By inhibiting GSK3β, this compound can influence these pathways, leading to anti-tumor effects.

Wnt/β-catenin Pathway

In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Inhibition of GSK3β by Tagtociclib would be expected to lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. While this stabilization is generally considered pro-tumorigenic, the concomitant inhibition of CDK2 by Tagtociclib likely counteracts these proliferative signals.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a major regulator of cell survival and proliferation. Akt (Protein Kinase B) can phosphorylate and inactivate GSK3β. Therefore, in cancers with an activated PI3K/Akt pathway, GSK3β is often already inhibited. The direct inhibition of GSK3β by Tagtociclib would further suppress its activity, potentially impacting downstream targets.

NF-κB Pathway

GSK3β can also positively regulate the NF-κB signaling pathway, which is crucial for inflammation and cell survival. By inhibiting GSK3β, Tagtociclib may lead to the suppression of NF-κB activity, thereby promoting apoptosis in cancer cells.

Caption: this compound's dual inhibition of GSK3β and CDK2.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments relevant to the study of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of this compound against GSK3β and other kinases.

Materials:

-

Purified recombinant human GSK3β enzyme

-

Specific peptide substrate for GSK3β

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for non-radiometric assays

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the kinase, peptide substrate, and this compound (or DMSO for control) to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration and its Kₘ for the kinase are known.

-

Caption: General workflow for a biochemical kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, HCT116)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of proteins in the GSK3β signaling pathway (e.g., phospho-GSK3β, β-catenin).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in protein expression and phosphorylation levels relative to loading controls.

In Vivo Studies: Tumor Xenograft Model (Representative Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line (e.g., HCT116)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size, then randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg per day) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Clinical Development

This compound is currently under investigation in several clinical trials to evaluate its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors. Key trials include:

-

NCT04553133: A Phase 1/2a study of this compound as a single agent and in combination therapy for patients with advanced solid tumors, including those with small cell lung cancer, ovarian cancer, and breast cancer.[6]

-

NCT05262400: A Phase 1b/2 study evaluating this compound in combination with PF-07220060 and endocrine therapy in participants with advanced solid tumors, with a focus on breast cancer.[7][8][9]

These trials will provide crucial data on the clinical potential of targeting the CDK2 and GSK3β pathways with this compound.

Conclusion

This compound is a promising dual inhibitor of CDK2 and GSK3β with demonstrated preclinical anti-tumor activity. Its ability to modulate the GSK3β signaling pathway, in addition to its primary effect on cell cycle progression through CDK2 inhibition, provides a multi-faceted approach to cancer therapy. The ongoing clinical trials will be instrumental in defining the therapeutic role of this compound in the treatment of various solid tumors. This technical guide provides a comprehensive overview of the current understanding of Tagtociclib's GSK3β inhibition pathway and serves as a valuable resource for researchers and clinicians in the field of oncology drug development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. broadpharm.com [broadpharm.com]

- 5. medium.com [medium.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 8. clinicalresearch.com [clinicalresearch.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

in vitro activity of Tagtociclib hydrate

An In-Depth Technical Guide to the In Vitro Activity of Tagtociclib Hydrate

Introduction

This compound, also identified as PF-07104091, is an orally bioavailable, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDKs are serine/threonine kinases that are fundamental regulators of cell cycle progression; their dysregulation is a common hallmark of cancer, leading to uncontrolled cellular proliferation.[3][4] Tagtociclib's primary mechanism involves the selective inhibition of the CDK2/cyclin E complex, which plays a critical role in the G1 to S phase transition of the cell cycle.[3][5] This targeted action may induce cell cycle arrest and apoptosis, positioning Tagtociclib as a promising therapeutic agent, particularly for tumors characterized by cyclin E amplification.[2][6]

Mechanism of Action

Tagtociclib exerts its anti-neoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2.[3] In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is controlled by the Retinoblastoma (Rb) tumor suppressor protein. The CDK4/6-cyclin D complex initially phosphorylates Rb, which is then hyperphosphorylated by the CDK2-cyclin E complex.[5][7] This hyperphosphorylation causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, committing the cell to enter the S phase.[7]

By inhibiting CDK2, Tagtociclib prevents the hyperphosphorylation of Rb.[5][7] As a result, Rb remains bound to E2F, gene transcription is repressed, and the cell cycle is arrested at the G1/S checkpoint.[3] This halt in progression can ultimately lead to apoptosis (programmed cell death) in cancer cells that are highly dependent on the CDK2 pathway for proliferation.[8][9]

Quantitative In Vitro Activity

The potency and selectivity of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibition Profile of this compound

This table presents the inhibitory constant (Ki) values of Tagtociclib against a panel of cyclin-dependent and other kinases, demonstrating its high potency for CDK2 and selectivity over other kinases.

| Target Kinase Complex | Ki (nM) | Selectivity vs. CDK2/cyclin E1 | Reference |

| CDK2/cyclin E1 | 1.16 | - | [2][6][10] |

| CDK1/cyclin A2 | 110 | ~95-fold | [6][10] |

| CDK9 | 117 | ~101-fold | [6][10] |

| CDK4/cyclin D1 | 238 | ~205-fold | [6][10] |

| CDK6/cyclin D3 | 465 | ~401-fold | [6][10] |

| GSK3β | 537.81 | ~464-fold | [6][10] |

Table 2: Summary of Cellular Activity of this compound

This table summarizes the observed effects of Tagtociclib in various cancer cell line models.

| Cell Line(s) | Assay Type | Key Findings | Concentration | Reference |

| B16-F10 & 1014 Melanoma | Cell Viability | Dose-dependent inhibition of cell viability. | 100 nM - 10 µM | [7] |

| B16-F10 & 1014 Melanoma | Apoptosis Assay | Induction of apoptosis via caspase 3/7 activation. | Not specified | [7] |

| B16-F10 & 1014 Melanoma | Western Blot | Reduced hyperphosphorylation of Rb (S807/S811). | 20 µM | [7] |

| B16-F10 Melanoma | Cell Cycle Analysis | G1 phase arrest. | 20 µM | [7] |

| 1014 Melanoma | Cell Cycle Analysis | Increase in S and G2 phase cell populations. | 20 µM | [7] |

| Murine & Human Lung Cancer | Microscopy | Increased multipolar mitosis and apoptotic death. | 2 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for key experiments used to characterize Tagtociclib's activity.

Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the Ki of an inhibitor against a purified kinase.

-

Reagents and Materials : Purified recombinant CDK2/cyclin E1 enzyme, kinase buffer, ATP, peptide substrate (e.g., a histone H1-derived peptide), this compound stock solution (in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add the diluted inhibitor, the CDK2/cyclin E1 enzyme, and the peptide substrate.

-

Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km value for the enzyme).

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and quantify the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent and a plate reader.

-

-

Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay

This protocol describes a method to assess the effect of Tagtociclib on cancer cell proliferation.

-

Reagents and Materials : Cancer cell lines (e.g., B16-F10 melanoma), complete culture medium, this compound stock solution (in DMSO), 96-well cell culture plates, and a viability reagent (e.g., CellTiter-Blue™, Promega, Cat. #G808A).[7]

-

Procedure :

-

Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of Tagtociclib. Include wells with DMSO-only medium as a vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 or 144 hours) in a standard cell culture incubator (37°C, 5% CO₂).[7]

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

-

Data Analysis : Subtract the background reading from all wells. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the percent viability against the logarithm of the drug concentration to determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with Tagtociclib.

-

Reagents and Materials : Cancer cell lines, complete culture medium, Tagtociclib, PBS, fixation solution (e.g., 70% cold ethanol), and a DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer).

-

Procedure :

-

Plate cells and treat with the desired concentrations of Tagtociclib or vehicle (DMSO) for a specific time (e.g., 24 hours).[7]

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in the DNA staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis : The DNA content of individual cells is measured. Software is used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle (Sub-G0/G1, G1, S, and G2/M) based on their fluorescence intensity.

Visualizations: Pathways and Workflows

Caption: The CDK2-Rb signaling pathway for G1-S phase cell cycle transition.

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Caption: Experimental workflow for a cell-based viability/proliferation assay.

References

- 1. Tagtociclib - Pfizer - AdisInsight [adisinsight.springer.com]

- 2. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tagtociclib (PF-07104091) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. This compound | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]

Tagtociclib Hydrate: A Technical Guide for Targeting Cyclin E1 Amplified Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tagtociclib hydrate (PF-07104091) is a potent and highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] Amplification of the CCNE1 gene, which encodes Cyclin E1, is a key driver of tumorigenesis in a variety of cancers, including certain subtypes of ovarian, breast, and gastric cancers, and is associated with a poor prognosis. By forming a complex with CDK2, Cyclin E1 promotes cell cycle progression from the G1 to the S phase. In CCNE1-amplified tumors, this signaling axis is hyperactivated, leading to uncontrolled cell proliferation. This compound is being developed to specifically target this dependency, offering a promising therapeutic strategy for this patient population with high unmet medical need. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of the CDK2/Cyclin E1 complex.[3][4] This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. Consequently, inhibition of CDK2 by this compound leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[4] Preclinical studies have demonstrated that in models of CCNE1 amplified ovarian cancer, CDK2 plays a dominant role in the control of Rb phosphorylation and the G1 checkpoint.[4]

Data Presentation

Preclinical Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase Complex | Kᵢ (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |

| CDK2/Cyclin E1 | 1.16 | 1 |

| CDK1/Cyclin A₂ | 110 | ~95 |

| CDK4/Cyclin D₁ | 238 | ~205 |

| CDK6/Cyclin D₃ | 465 | ~401 |

| CDK9/Cyclin T1 | 117 | ~101 |

| GSK3β | 537.81 | ~464 |

| Data sourced from MedchemExpress and Probechem Biochemicals.[1][3] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | CCNE1 Status | IC₅₀ (µM) |

| OVCAR-3 | Ovarian Cancer | Amplified | 0.59 |

| HCT116 | Colorectal Cancer | Not specified | 0.88 |

| TOV-21G | Ovarian Cancer | Not specified | 4.8 |

| Data sourced from Cayman Chemical.[5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| Ovarian Cancer | Ovarian Cancer | Single-agent this compound | Dose-dependent tumor growth reduction with 86% maximal effect.[1][2] |

| HCT116 | Colorectal Cancer | This compound (50 mg/kg per day) | Reduction in tumor volume and weight.[5] |

| OVCAR-3 | Ovarian Cancer | Combination with YF550 (KIF18A inhibitor) | Synergistic effects observed in cellular proliferation assays.[6] |

Clinical Data

Table 4: First-in-Human Phase 1/2a Study of this compound Monotherapy in HR+/HER2- Metastatic Breast Cancer (NCT04553133)

| Parameter | Data |

| Patient Population | Heavily pretreated patients with HR+/HER2- metastatic breast cancer who progressed on prior CDK4/6 inhibitors.[7] |

| Dosing | 75-500 mg administered orally twice daily (BID) in 28-day cycles.[7] |

| Maximum Tolerated Dose (MTD) | 300 mg BID.[7] |

| Dose-Limiting Toxicities (DLTs) | - 300 mg BID: Grade 3 fatigue (1 patient) - 375 mg BID: Grade 3 nausea and anorexia (1 patient), Grade 3 nausea (1 patient) - 500 mg BID: Grade 3 fatigue (1 patient), Grade 3 diarrhea (1 patient)[7] |

| Most Frequent Treatment-Emergent Adverse Events (TEAEs, all grades) | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%).[7] |

| Preliminary Efficacy (Response-Evaluable Patients, n=16) | - Partial Response (PR): 18.8% (3 patients) - Stable Disease (SD): 37.5% (6 patients) - Disease Control Rate (DCR): 61.5%.[7] |

| Data presented is from the first disclosure of the study at an ASCO meeting (data cut-off: August 23, 2022).[7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a method for determining the inhibitory activity of this compound against CDK2/Cyclin E1.

-

Reagent Preparation:

-

Prepare a 4X dilution series of this compound in the appropriate buffer.

-

Prepare a 2X kinase/antibody mixture containing CDK2/Cyclin E1 and a europium-labeled anti-tag antibody.

-

Prepare a 4X tracer solution (Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor).

-

-

Assay Procedure:

-

In a 384-well plate, add 4 µL of the 4X this compound dilution.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution.

-

Incubate the plate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate using a fluorescence plate reader capable of detecting Fluorescence Resonance Energy Transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.

-

The decrease in the FRET signal is proportional to the displacement of the tracer by this compound.

-

Calculate the Kᵢ value from the IC₅₀ values obtained from dose-response curves.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method for determining the IC₅₀ of this compound in cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., OVCAR-3) in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Replace the existing medium with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate luminometer.

-

The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the drug concentration to determine the IC₅₀ value.

-

In Vivo Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., female athymic nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ OVCAR-3 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once or twice daily. The formulation for in vivo experiments can be a solution in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[8]

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Visualizations

Signaling Pathway

Caption: CDK2/Cyclin E1 signaling pathway and inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for the development of this compound.

Logical Relationship

Caption: Logical relationship from CCNE1 amplification to tumor growth and inhibition.

References

- 1. Tegtociclib (PF-07104091, Tagtociclib) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrmeetingnews.org [aacrmeetingnews.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]

- 7. First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer. - ASCO [asco.org]

- 8. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

Tagtociclib Hydrate in Ovarian Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), remains a significant clinical challenge due to high rates of recurrence and acquired resistance to standard-of-care chemotherapies. A notable subset of these tumors exhibits amplification of the CCNE1 gene, which encodes Cyclin E1, a key regulator of the cell cycle. This amplification leads to aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), driving uncontrolled cell proliferation and contributing to poor patient outcomes. Tagtociclib hydrate (formerly PF-07104091), a potent and selective inhibitor of CDK2, has emerged as a promising therapeutic strategy for this molecularly defined subgroup of ovarian cancers. This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in ovarian cancer, including its mechanism of action, efficacy data, relevant experimental protocols, and potential mechanisms of resistance.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of CDK2. By targeting the ATP-binding pocket of CDK2, Tagtociclib prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb), thereby inducing cell cycle arrest at the G1/S transition and inhibiting tumor growth. Its high selectivity for CDK2 is crucial, as it minimizes off-target effects associated with less selective pan-CDK inhibitors.

Mechanism of Action in CCNE1-Amplified Ovarian Cancer

In normal cells, the transition from the G1 to the S phase of the cell cycle is tightly regulated by the sequential activation of CDKs. The Cyclin D-CDK4/6 complex initiates the phosphorylation of pRb, which is then hyperphosphorylated by the Cyclin E-CDK2 complex. This hyperphosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.

In CCNE1-amplified ovarian cancers, the overexpression of Cyclin E1 leads to constitutive activation of CDK2, rendering the cancer cells dependent on this pathway for their proliferation and survival—a phenomenon known as "oncogene addiction." Tagtociclib directly counteracts this by inhibiting CDK2, leading to a G1 cell cycle arrest and subsequent apoptosis in these dependent cancer cells.

Preclinical Efficacy of this compound

In Vitro Studies

Tagtociclib has demonstrated potent and selective inhibition of CDK2 in various preclinical studies. In ovarian cancer cell lines with CCNE1 amplification, Tagtociclib has shown significant anti-proliferative effects.

| Parameter | Value | Cell Line(s) | Reference |

| Ki (CDK2/cyclin E1) | 1.16 nM | N/A | [1] |

| Ki (GSK3β) | 537.81 nM | N/A | [1] |

| IC50 | 0.59 µM | OVCAR-3 (CCNE1 amplified) | [2] |

| IC50 | 4.8 µM | TOV-21G | [2] |

In Vivo Studies

Preclinical studies using xenograft models of human ovarian cancer have demonstrated the in vivo efficacy of Tagtociclib. In a study involving an ovarian cancer model, Tagtociclib demonstrated a dose-dependent reduction in tumor growth, with a maximal effect of 86% tumor growth inhibition[3]. Further studies in multiple ovarian cancer models have confirmed its single-agent efficacy[3]. While specific data for OVCAR-3 and TOV-21G xenograft models are not publicly detailed, the consistent in vitro and in vivo findings support its therapeutic potential.

Clinical Development in Ovarian Cancer

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT04553133) for patients with advanced solid tumors, including a cohort for advanced platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer[4][5].

NCT04553133 Trial Details (Ovarian Cancer Cohort)

| Parameter | Details |

| Phase | 1/2 |

| Status | Active, Not Recruiting |

| Patient Population | Advanced platinum-resistant epithelial ovarian cancer (EOC), fallopian tube cancer, or primary peritoneal cancer (PPC) who have received at least one prior systemic anti-cancer therapy containing a platinum analog. |

| Intervention | Tagtociclib (PF-07104091) monotherapy dose expansion. |

| Primary Outcome Measures | To assess the safety and tolerability of increasing doses of PF-07104091 and to estimate the Maximum Tolerated Dose (MTD) and/or select the Recommended Phase 2 dose (RP2D). |

As of the latest available data, results specific to the ovarian cancer cohort have not been publicly released. However, preliminary data from the breast cancer cohort of this study showed promising anti-tumor activity, with a disease control rate of 61.5% in heavily pretreated patients.

Potential Mechanisms of Resistance

As with other targeted therapies, the development of resistance is a potential challenge for CDK2 inhibitors. Preclinical studies in CCNE1-amplified ovarian cancer models have identified potential mechanisms of resistance to CDK2 inhibition:

-

Upregulation of CDK2: Increased expression of the CDK2 protein can overcome the inhibitory effects of the drug[6][7].

-

Selection of Polyploid Cells: The pre-existence and subsequent selection of cancer cells with a polyploid genome may contribute to resistance[6][7].

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability (IC50) Assay

Objective: To determine the concentration of Tagtociclib that inhibits 50% of cell viability in ovarian cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Plate ovarian cancer cells (e.g., OVCAR-3, TOV-21G) in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight to allow for cell attachment[8].

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO)[8].

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals[8].

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals[8].

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of Tagtociclib and fit the data to a dose-response curve to calculate the IC50 value.

Western Blotting for pRb and CDK2

Objective: To assess the effect of Tagtociclib on the phosphorylation of pRb and the expression of CDK2.

Methodology:

-

Cell Lysis: Treat ovarian cancer cells with Tagtociclib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-pRb (Ser807/811), total pRb, CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Tagtociclib in a mouse model of ovarian cancer.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion and Future Directions

This compound represents a promising targeted therapy for patients with CCNE1-amplified ovarian cancer, a population with a significant unmet medical need. Its high selectivity for CDK2 and demonstrated preclinical efficacy provide a strong rationale for its continued clinical development. The ongoing Phase 1/2 trial will be crucial in determining its safety and efficacy in this patient population. Future research should focus on identifying predictive biomarkers of response beyond CCNE1 amplification, further elucidating mechanisms of resistance, and exploring rational combination strategies to enhance its anti-tumor activity and overcome resistance. The development of Tagtociclib underscores the importance of a personalized medicine approach in the treatment of ovarian cancer.

References

- 1. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Tagtociclib Hydrate (PF-07104091): A Technical Guide for Researchers in Breast Cancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagtociclib hydrate (PF-07104091) is an investigational, orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Dysregulation of the cell cycle is a hallmark of cancer, and CDK2, in complex with cyclin E, plays a crucial role in the G1-S phase transition.[2] In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, resistance to approved CDK4/6 inhibitors is a significant clinical challenge. Emerging evidence suggests that upregulation of the cyclin E-CDK2 axis is a key mechanism of acquired resistance to CDK4/6 inhibition, making CDK2 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols to support further research and development in breast cancer.

Mechanism of Action

This compound is a highly selective inhibitor of the CDK2/cyclin E1 complex, with a Ki of 1.16 nM.[3] It also demonstrates inhibitory activity against glycogen synthase kinase 3β (GSK3β) with a Ki of 537.81 nM.[3] Its selectivity for CDK2 over other cyclin-dependent kinases is a key feature. The primary mechanism of action of Tagtociclib is the inhibition of CDK2, which leads to the prevention of retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and ultimately leading to cell cycle arrest at the G1/S transition.[4]

The CDK/Rb signaling pathway is a critical regulator of the cell cycle. In its active state, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. A key target of E2F is cyclin E, which in turn activates CDK2, further promoting the G1/S transition and S-phase progression. Tagtociclib, by selectively inhibiting CDK2, blocks this cascade, preventing cell cycle progression.

Preclinical Data

In Vitro Activity

Tagtociclib has demonstrated potent anti-proliferative activity in various cancer cell lines. While specific IC50 values for a wide range of breast cancer cell lines are not yet publicly available in detail, its activity has been characterized in other tumor types. For instance, Tagtociclib decreased the proliferation of TOV-21G and OVCAR-3 ovarian cancer cells, and HCT116 colorectal cancer cells with IC50s of 4.8, 0.59, and 0.88 µM, respectively.[5]

Table 1: In Vitro Inhibitory Activity of Tagtociclib

| Target | Ki (nM) |

| CDK2/cyclin E1 | 1.16 |

| GSK3β | 537.81 |

| CDK1/cyclin A2 | 110 |

| CDK4/cyclin D1 | 238 |

| CDK6/cyclin D3 | 465 |

| CDK9 | 117 |

Data sourced from MedchemExpress.[3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Tagtociclib. In a mouse xenograft model using HCT116 colorectal cancer cells, Tagtociclib administered at 50 mg/kg per day resulted in a reduction in tumor volume and weight.[5]

Of significant interest for breast cancer, preclinical data has shown a synergistic effect when combining Tagtociclib with the selective CDK4 inhibitor, Atirmociclib (PF-07220060). This combination resulted in superior tumor growth inhibition compared to either single agent or the approved CDK4/6 inhibitor palbociclib in both palbociclib-sensitive (HCC1428) and palbociclib-resistant (ST941PBR) HR+ breast cancer xenograft models.[6] This suggests that dual inhibition of CDK4 and CDK2 could be a promising strategy to overcome resistance to CDK4/6 inhibitors.

Table 2: In Vivo Efficacy of Tagtociclib in Combination with Atirmociclib in HR+ Breast Cancer Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (TGI) |

| HCC1428 (Palbociclib-sensitive) | Palbociclib 10 mpk BID | - |

| PF-07104091 150 mpk BID | - | |

| Atirmociclib 60 mpk BID | - | |

| Atirmociclib 60 / PF-07104091 150 mpk BID | Better TGI than single agents or palbociclib | |

| ST941PBR (Palbociclib-resistant) | Palbociclib 10 mpk BID | - |

| PF-07104091 150 mpk BID | - | |

| Atirmociclib 60 mpk BID | - | |

| Atirmociclib 60 / PF-07104091 150 mpk BID | Better TGI than single agents or palbociclib |

Data is qualitative as presented in the source.[6] mpk = mg per kg; BID = twice daily.

Clinical Studies in Breast Cancer

Tagtociclib is currently being evaluated in clinical trials for patients with advanced solid tumors, with a focus on breast cancer.

NCT04553133: Phase 1/2a Study of Tagtociclib Monotherapy and Combination Therapy

This is a first-in-human, multicenter study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Tagtociclib as a single agent and in combination with other therapies.[7] In the monotherapy dose-escalation part of the study, which included heavily pretreated patients with HR+/HER2- metastatic breast cancer who had progressed on prior CDK4/6 inhibitors, Tagtociclib demonstrated a manageable safety profile and signs of anti-tumor activity.[8]

Table 3: Efficacy of Tagtociclib Monotherapy in Heavily Pretreated HR+/HER2- Metastatic Breast Cancer (NCT04553133)

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 18.8% (3 partial responses) |

| Stable Disease (SD) | 37.5% |

| Disease Control Rate (DCR) | 61.5% |

Data from 16 response-evaluable patients.[9]

The most common treatment-emergent adverse events (all grades) were nausea, diarrhea, vomiting, fatigue, and anemia.[8]

NCT05262400: A Phase 1b/2 Study of Tagtociclib in Combination with Atirmociclib

This ongoing study is evaluating the safety, tolerability, and anti-tumor activity of Tagtociclib in combination with Atirmociclib (a selective CDK4 inhibitor) plus endocrine therapy in patients with advanced solid tumors, including HR+/HER2- breast cancer.[10][11] The study includes cohorts for patients who are treatment-naïve for CDK4/6 inhibitors and those who have developed resistance.[10]

Initial results from the dose-escalation portion of this study in heavily pre-treated HR+/HER2- metastatic breast cancer patients (all with prior CDK4/6 inhibitor treatment) showed promising anti-tumor activity with a manageable safety profile.[8]

Table 4: Efficacy of Tagtociclib and Atirmociclib Combination in Heavily Pretreated HR+/HER2- Metastatic Breast Cancer (NCT05262400)

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 27.8% |

| Disease Control Rate (DCR) | 55.6% |

| Clinical Benefit Rate | 50% |

| Median Progression-Free Survival (PFS) | 8.3 months |

Data from 18 patients with measurable disease.[8]

The most common side effects observed with the combination were neutropenia, anemia, fatigue, and gastrointestinal toxicities.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CDK inhibitors like Tagtociclib. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, or CDK4/6i-resistant derivatives) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or in combination with another inhibitor) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Rb Phosphorylation

This method is used to assess the phosphorylation status of Rb, a direct downstream target of CDK2.

-

Cell Treatment and Lysis: Treat breast cancer cells with Tagtociclib for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb. Also, include an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat breast cancer cells with Tagtociclib for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity in breast cancer, particularly in the context of CDK4/6 inhibitor resistance. The synergistic anti-tumor effect observed when combined with a selective CDK4 inhibitor highlights a potential paradigm-shifting treatment strategy for HR+/HER2- breast cancer. Further research is warranted to fully elucidate its efficacy and safety profile in larger patient populations and to identify predictive biomarkers for patient selection. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Tagtociclib in breast cancer.

References

- 1. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]

- 2. td2inc.com [td2inc.com]

- 3. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 4. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 5. genesandcancer.com [genesandcancer.com]

- 6. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. PF-07220060 + PF-07104091 for Breast Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. A Study to Learn About the Study Medicine (Called PF-07220060 in Combination With PF-07104091) In Participants With Breast Cancer and Solid Tumors [clin.larvol.com]

- 11. CDK4 selective inhibition improves preclinical anti-tumor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Tagtociclib hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagtociclib hydrate, also known as PF-07104091, is a potent and highly selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a critical regulator of the cell cycle, CDK2, in complex with cyclin E, plays a pivotal role in the G1-S phase transition. Its aberrant activity is frequently implicated in the pathogenesis of various cancers, particularly those with cyclin E amplification.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key preclinical data for this compound. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is the hydrated form of Tagtociclib. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate | [4] |

| Synonyms | PF-07104091 hydrate, Tegtociclib hydrate | [1] |

| CAS Number | 2733575-91-0 | [1][4] |

| Molecular Formula | C₁₉H₃₀N₆O₅ | [1][4] |

| Molecular Weight | 422.49 g/mol | [1] |

| Appearance | Solid | [1] |

Mechanism of Action

Tagtociclib is an orally bioavailable inhibitor that selectively targets and binds to CDK2.[5] The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[5] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and progression from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6]

The signaling pathway affected by Tagtociclib is illustrated below.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of CDK2. Its inhibitory activity against various cyclin-dependent kinases is summarized in the table below, highlighting its selectivity.

| Target Enzyme | Kᵢ (nM) | Selectivity vs. CDK2 | Reference(s) |

| CDK2/cyclin E1 | 1.16 | - | [1][7][8] |

| CDK1/cyclin A2 | 110 | ~95-fold | [7][8] |

| CDK4/cyclin D1 | 238 | ~205-fold | [7][8] |

| CDK6/cyclin D3 | 465 | ~401-fold | [7][8] |

| CDK9 | 117 | ~101-fold | [7][8] |

| GSK3β | 537.81 | ~464-fold | [7][8] |

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of Tagtociclib. In a mouse xenograft model using HCT116 colorectal cancer cells, administration of Tagtociclib at 50 mg/kg per day resulted in a reduction in tumor volume and weight.[9] Furthermore, in an ovarian cancer model, Tagtociclib demonstrated a dose-dependent tumor growth reduction with a maximal effect of 86%.[1]

Experimental Protocols

The following sections detail representative experimental protocols for assessing the activity of CDK2 inhibitors like Tagtociclib.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

-

Dilute CDK2/Cyclin A2 or E1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the Tagtociclib dilution or vehicle control.

-

Add 2 µl of the diluted enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Generation and Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Tagtociclib.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration and the Kₘ of the enzyme for ATP.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, OVCAR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%.

-

Western Blot Analysis of Rb Phosphorylation

This technique is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK2.

Methodology:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

As a loading control, re-probe the membrane with an antibody for total Rb or a housekeeping protein like GAPDH.

-

Clinical Development

Tagtociclib (PF-07104091) is currently being investigated in clinical trials for the treatment of various solid tumors, including breast cancer, ovarian cancer, and non-small cell lung cancer.[8][10] These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Tagtociclib as a single agent and in combination with other therapies.

Conclusion